3-{4-ALLYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE
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Overview
Description
3-{4-ALLYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE is a complex organic compound that features a triazole ring, a pyridine ring, and a fluorobenzyl group
Preparation Methods
The synthesis of 3-{4-ALLYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE typically involves multi-step organic reactionsIndustrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Typical reagents include halogenating agents, oxidizing agents, and reducing agents, often under controlled temperatures and pressures.
Major Products: The products of these reactions depend on the specific reagents and conditions used, but can include various substituted triazoles and pyridines
Scientific Research Applications
3-{4-ALLYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 3-{4-ALLYL-5-[(2-FLUOROBENZYL)SULFANYL]-4H-1,2,4-TRIAZOL-3-YL}PYRIDINE involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group can enhance binding affinity, while the triazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar compounds include other triazole derivatives and pyridine-containing molecules. For example:
3-ALLYL-2-[(2-FLUOROBENZYL)SULFANYL]-3,5,6,7-TETRAHYDRO-4H-CYCLOPENTA[4,5]THIENO[2,3-D]PYRIMIDIN-4-ONE: This compound shares the fluorobenzyl group but has a different core structure.
4-Allyl-3-cyclopropyl-5-[(2-fluorobenzyl)sulfanyl]-4H-1,2,4-triazole: Similar in having the triazole ring and fluorobenzyl group, but differs in the other substituents
Properties
IUPAC Name |
3-[5-[(2-fluorophenyl)methylsulfanyl]-4-prop-2-enyl-1,2,4-triazol-3-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15FN4S/c1-2-10-22-16(13-7-5-9-19-11-13)20-21-17(22)23-12-14-6-3-4-8-15(14)18/h2-9,11H,1,10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRNBHGMFNDCTJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NN=C1SCC2=CC=CC=C2F)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15FN4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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